molecular formula C9H11BO4 B1340005 3-Formyl-2-methoxy-5-methylphenylboronic acid CAS No. 480424-55-3

3-Formyl-2-methoxy-5-methylphenylboronic acid

Cat. No.: B1340005
CAS No.: 480424-55-3
M. Wt: 193.99 g/mol
InChI Key: WDUHXJSEZPXEFU-UHFFFAOYSA-N
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Description

3-Formyl-2-methoxy-5-methylphenylboronic acid is an organic compound with the molecular formula C9H11BO4 It is a boronic acid derivative, characterized by the presence of a formyl group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-methoxy-5-methylphenylboronic acid typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of boronic acids with halides or triflates . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-methoxy-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Carboxy-2-methoxy-5-methylphenylboronic acid.

    Reduction: 3-Hydroxymethyl-2-methoxy-5-methylphenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

3-Formyl-2-methoxy-5-methylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-2-methoxy-5-methylphenylboronic acid in chemical reactions involves the interaction of its boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The formyl and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    3-Formyl-2-methoxyphenylboronic acid: Similar structure but lacks the methyl group.

    2-Methoxy-5-methylphenylboronic acid: Similar structure but lacks the formyl group.

Uniqueness

3-Formyl-2-methoxy-5-methylphenylboronic acid is unique due to the presence of all three functional groups (formyl, methoxy, and methyl) on the phenyl ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research applications.

Properties

IUPAC Name

(3-formyl-2-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-3-7(5-11)9(14-2)8(4-6)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUHXJSEZPXEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584294
Record name (3-Formyl-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480424-55-3
Record name (3-Formyl-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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